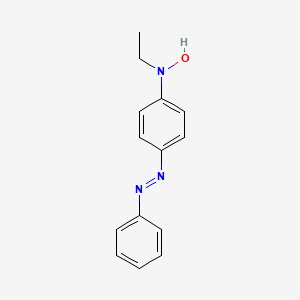

N-Hydroxy-N-ethyl-4-aminoazobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Hydroxy-N-ethyl-4-aminoazobenzene, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

N-Hydroxy-N-ethyl-4-aminoazobenzene has been investigated for its role as a proximate carcinogen. Research indicates that this compound, along with its derivatives, can induce hepatic tumors in experimental models. A study involving rats demonstrated that administration of this compound resulted in a significant incidence of liver tumors, supporting its classification as a potential carcinogen .

Table 1: Tumor Induction in Animal Models

| Compound | Tumor Type | Model Organism | Incidence (%) |

|---|---|---|---|

| This compound | Hepatic Tumors | Rats | ~50 |

| N-Hydroxy-N-methyl-4-aminoazobenzene | Hepatic Tumors | Rats | ~25 |

| N-Ethyl-4-aminoazobenzene | Hepatic Tumors | Rats | Low |

Metabolism and Enzymatic Activation

The metabolism of this compound involves its conversion into reactive intermediates by cytochrome P450 enzymes. These metabolic pathways are crucial for understanding how this compound interacts with biological systems and contributes to carcinogenic processes. Studies have shown that the N-hydroxylation of arylamines, including this compound, is a significant step in their activation to form DNA adducts, which are critical in the initiation of cancer .

Molecular Epidemiology and Risk Assessment

In the context of molecular epidemiology, this compound serves as a model compound for assessing individual susceptibility to carcinogens based on enzymatic activity. The relationship between enzyme expression levels and the risk of developing cancer from exposure to such compounds is an area of active research. This approach helps in identifying populations at higher risk due to genetic variations in metabolic enzymes .

Chemoprevention Research

Research on this compound also extends into chemoprevention strategies. By understanding the mechanisms through which this compound exerts its effects, researchers aim to develop interventions that inhibit the activation of carcinogens or enhance their detoxification. This knowledge is vital for creating effective chemopreventive agents that can mitigate cancer risk associated with exposure to similar compounds .

Environmental Impact and Safety Assessments

As part of safety assessments for azo dyes and related compounds, this compound is included in studies evaluating environmental toxicity and human health risks. Regulatory bodies assess the potential hazards associated with such compounds, particularly their metabolites, which may pose risks through environmental exposure .

Table 2: Regulatory Assessment Considerations

| Assessment Area | Key Considerations |

|---|---|

| Toxicity Testing | Carcinogenic potential, mutagenicity |

| Environmental Impact | Persistence in the environment, bioaccumulation |

| Human Health Risk | Exposure routes, population susceptibility |

Eigenschaften

CAS-Nummer |

58989-02-9 |

|---|---|

Molekularformel |

C14H15N3O |

Molekulargewicht |

241.29 g/mol |

IUPAC-Name |

N-ethyl-N-(4-phenyldiazenylphenyl)hydroxylamine |

InChI |

InChI=1S/C14H15N3O/c1-2-17(18)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11,18H,2H2,1H3 |

InChI-Schlüssel |

YYQUYIUOYQJYPJ-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |

Kanonische SMILES |

CCN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |

Synonyme |

N-hydroxy-N-ethyl-4-aminoazobenzene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.